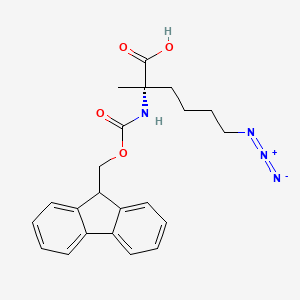

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

-(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid (abbreviated as FMAZ) is an azido acid that has been used in a variety of scientific research applications. FMAZ is a unique molecule that has both a carboxylic acid group and an azido group, which makes it a versatile reagent for use in organic synthesis. FMAZ has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as lab experiments.

Applications De Recherche Scientifique

- Application : These azides serve as stable coupling agents in peptide synthesis, facilitating the assembly of complex peptide sequences. Researchers use them to link amino acids during solid-phase peptide synthesis, enabling the creation of custom peptides for drug development, proteomics, and bioconjugation studies .

- Application : (S)-N-Fmoc-2-(4’-azido)alanine can be incorporated into proteins during cell culture or in vivo. Researchers then use click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to label these proteins with fluorophores, biotin, or other probes. This technique allows precise visualization and tracking of specific proteins within living cells .

- Application : Incorporating (S)-N-Fmoc-2-(4’-azido)alanine into proteins provides a unique handle for site-specific labeling. By selectively attaching probes or tags to this azido group, scientists can study protein function, folding, and interactions in detail .

- Application : (S)-N-Fmoc-2-(4’-azido)alanine can be incorporated into proteins or peptides. Upon UV irradiation, the azido group forms a covalent bond with nearby amino acids or ligands, allowing researchers to map protein-protein interactions, ligand binding sites, and protein conformational changes .

- Application : By attaching (S)-N-Fmoc-2-(4’-azido)alanine to drug-loaded nanoparticles, they can achieve site-specific drug release upon UV activation. This approach minimizes off-target effects and enhances therapeutic efficacy .

- Application : Researchers use (S)-N-Fmoc-2-(4’-azido)alanine to label proteins in complex mixtures. After enrichment and mass spectrometry analysis, they identify interacting partners, post-translational modifications, and protein dynamics .

Peptide Synthesis and Coupling Agents

Bioorthogonal Chemistry

Protein Engineering and Site-Specific Labeling

Photocrosslinking Studies

Drug Delivery Systems

Chemical Biology and Proteomics

Mécanisme D'action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.

Mode of Action

The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .

Propriétés

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCLSZPXSHUDT-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)

![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)